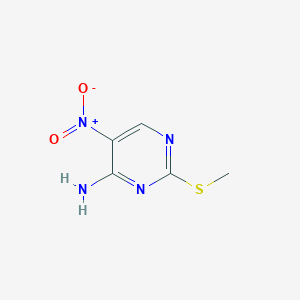

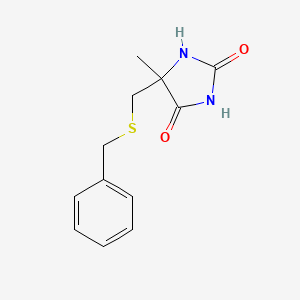

2-(Methylthio)-5-nitropyrimidin-4-amine

Übersicht

Beschreibung

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include the type of compound it is (e.g., organic, inorganic, polymer, etc.) .

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the yield of the product .Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

This compound is used as an important raw material and intermediate in organic synthesis . It plays a crucial role in the formation of various organic compounds, contributing to the diversity and complexity of organic chemistry.

Pharmaceuticals

In the pharmaceutical industry, this compound is used as a key intermediate . It can be used in the synthesis of various pharmaceutical drugs, contributing to the development of new medicines and treatments.

Agrochemicals

This compound also finds its application in the production of agrochemicals . It can be used in the synthesis of various pesticides, herbicides, and other agricultural chemicals.

Biomedicine

The combination of methylthio-chemistry and living crystallization-driven self-assembly (CDSA) opens a new avenue to generate multi-functional conjugated nanostructures (CNSs) for widespread applications from biomedicine to photocatalysis . This compound can contribute to the development of new biomedical materials and devices.

Photocatalysis

The attractive opto-electronic/photocatalytic properties of π-conjugated units, combined with methylthio-chemistry, can be used to generate multi-functional CNSs . This compound can play a significant role in the field of photocatalysis, contributing to the development of new photocatalytic materials and processes.

Microelectronics

The uniform π-conjugated nanostructures (CNSs) from block copolymers (BCPs) containing a crystalline π-conjugated segment show appealing applications in microelectronics . This compound can contribute to the development of new microelectronic devices and materials.

Wirkmechanismus

Target of Action

Compounds with similar structures have been found to interact with purine receptors . These receptors play a crucial role in various cellular functions, including cell proliferation, differentiation, and death .

Mode of Action

For instance, aldicarb, a carbamate insecticide, affects the nervous system by inhibiting the activity of acetylcholinesterase . This inhibition disrupts the transmission of nerve impulses, leading to various physiological effects .

Biochemical Pathways

Related compounds have been found to be involved in the biosynthesis of unusual floral volatiles . Additionally, the compound might be involved in the tRNA modification process, as suggested by the role of similar compounds .

Pharmacokinetics

Metopimazine, a phenothiazine derivative, has been reported to have a comparable pharmacokinetic profile . It’s important to note that the pharmacokinetic properties can significantly impact the bioavailability and overall effectiveness of a compound.

Result of Action

The inhibition of acetylcholinesterase, as seen with aldicarb, can lead to an accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of neurons . This can result in a variety of symptoms, depending on the specific neurons affected.

Action Environment

The environment can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and presence of other molecules can affect a compound’s stability and its interaction with its target. For instance, ametryn, a triazine herbicide, is moderately persistent in soils and can persist for a long time in water under certain conditions . .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

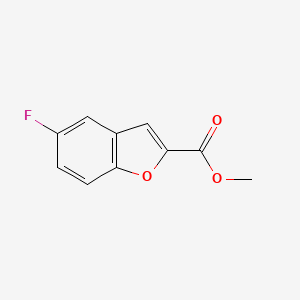

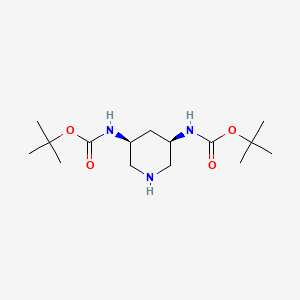

IUPAC Name |

2-methylsulfanyl-5-nitropyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O2S/c1-12-5-7-2-3(9(10)11)4(6)8-5/h2H,1H3,(H2,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRKQXDCCGQYDER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=N1)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(methylthio)-5-nitro-4-Pyrimidinamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{5-Azaspiro[2.4]heptan-7-yl}methanol](/img/structure/B3157354.png)

![2-Benzo[d]thiazolamine,6-[(6,7-dimethoxy-4-quinolinyl)oxy]-5-fluoro-](/img/structure/B3157414.png)